DDO-2213 vs. WDR5-0103 and OICR-9429: Quantified Superiority in Target Binding Affinity
DDO-2213 exhibits substantially higher binding affinity for WDR5 compared to the reference antagonists WDR5-0103 and OICR-9429. In a competitive fluorescence polarization assay, DDO-2213 inhibited the WDR5-MLL1 interaction with an IC₅₀ of 29 nM, and demonstrated a Kd value of 72.9 nM for the WDR5 protein [1]. In contrast, WDR5-0103 binds to WDR5 with a Kd of 450 nM and inhibits MLL core complex catalytic activity with an IC₅₀ of 39 µM [2][3]. Another widely used tool compound, OICR-9429, shows an IC₅₀ of 5 µM for disrupting the Wdr5-MLL interaction [4].
| Evidence Dimension | Binding affinity for WDR5 / Inhibition of WDR5-MLL1 PPI |
|---|---|
| Target Compound Data | IC₅₀ = 29 nM; Kd = 72.9 nM |
| Comparator Or Baseline | WDR5-0103: Kd = 450 nM, IC₅₀ = 39 µM (39,000 nM) [2][3]; OICR-9429: IC₅₀ = 5 µM (5,000 nM) [4] |
| Quantified Difference | DDO-2213 exhibits ~1,300-fold lower IC₅₀ than WDR5-0103 (29 nM vs. 39,000 nM) and ~170-fold lower IC₅₀ than OICR-9429 (29 nM vs. 5,000 nM). |
| Conditions | DDO-2213: Competitive fluorescence polarization assay [1]; WDR5-0103: In vitro MLL core complex catalytic activity assay [2][3]; OICR-9429: Wdr5-MLL interaction disruption assay [4]. |
Why This Matters
Higher binding affinity (lower IC₅₀/Kd) reduces the compound quantity required for robust target engagement, directly lowering procurement costs per experiment.
- [1] Chen W, Chen X, Li D, et al. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia. J Med Chem. 2021;64(12):8221-8245. doi:10.1021/acs.jmedchem.1c00091. View Source
- [2] Bertin Bioreagent. WDR5-0103 Datasheet. Product No. 13945. 2024. View Source
- [3] Adooq Bioscience. WDR5-0103 Datasheet. View Source
- [4] Adooq Bioscience. OICR-9429 Datasheet. View Source
